molecular formula C5H15Cl2FN2 B1484726 2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride CAS No. 2098058-77-4

2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride

Cat. No.: B1484726
CAS No.: 2098058-77-4
M. Wt: 193.09 g/mol
InChI Key: MFLUDMKLLJBAOS-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an aminomethyl group and a fluorine atom, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route is the fluorination of 2-aminomethylbutan-1-amine followed by the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can occur, especially with halides or other leaving groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions often employ hydrogen gas or metal hydrides like lithium aluminum hydride.

  • Substitution reactions typically require strong nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: Amides, Nitriles

  • Reduction: Amines, Alcohols

  • Substitution: Various substituted amines or alcohols

Scientific Research Applications

2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biochemical assays to study enzyme activities or protein interactions.

  • Medicine: It may be utilized in the development of new drugs or as a precursor for active pharmaceutical ingredients.

  • Industry: The compound finds use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-(Aminomethyl)pyridine

  • 2-Fluorobutane

  • 2-Aminomethylbutan-1-amine

Uniqueness: 2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride is unique due to the presence of both the aminomethyl group and the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

2-ethyl-2-fluoropropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13FN2.2ClH/c1-2-5(6,3-7)4-8;;/h2-4,7-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLUDMKLLJBAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)(CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride
Reactant of Route 2
2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride
Reactant of Route 3
2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride
Reactant of Route 4
2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride
Reactant of Route 5
2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride
Reactant of Route 6
2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride

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